molecular formula C9H16O2 B14473517 non-5-enoic acid CAS No. 65541-05-1

non-5-enoic acid

Cat. No.: B14473517
CAS No.: 65541-05-1
M. Wt: 156.22 g/mol
InChI Key: XEJITOJPSFRBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. Non-5-enoic acid is a mono-unsaturated fatty acid, making it a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-5-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of non-5-enoyl chloride, which is prepared by reacting this compound with thionyl chloride (SOCl2). The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .

Another method involves the oxidation of non-5-enol, which can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . This process converts the alcohol group to a carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of non-5-ynoic acid. This process uses a palladium catalyst under mild hydrogen pressure to selectively reduce the triple bond to a double bond, forming this compound . The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Non-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Non-5-enoic acid can be compared with other medium-chain fatty acids such as:

This compound is unique due to its specific chain length and the position of the double bond, which confer distinct reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

CAS No.

65541-05-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

non-5-enoic acid

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h4-5H,2-3,6-8H2,1H3,(H,10,11)

InChI Key

XEJITOJPSFRBPN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.